2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups and a piperidinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 1-methyl-4-piperidineamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Hydroxylated or carboxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)acetamide: Lacks the piperidinyl group, potentially altering its biological activity.
N-(1-methyl-4-piperidinyl)acetamide: Lacks the phenoxy group, which may affect its chemical reactivity and applications.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is unique due to the combination of the phenoxy and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-4-5-15(10-13(12)2)20-11-16(19)17-14-6-8-18(3)9-7-14/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWPTRIMZDBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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